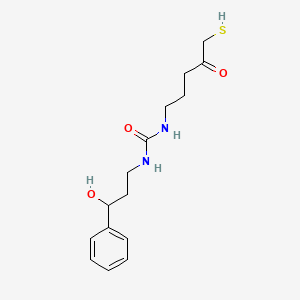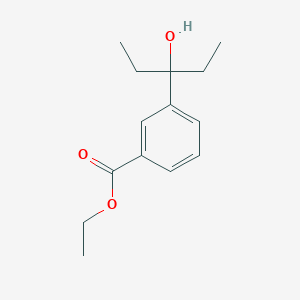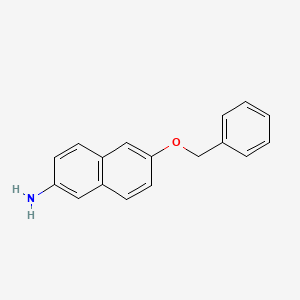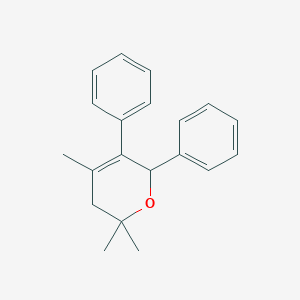
N-(3-Hydroxy-3-phenylpropyl)-N'-(4-oxo-5-sulfanylpentyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-hydroxy-3-phenylpropylamine and 4-oxo-5-sulfanylpentanoic acid. These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the desired urea derivative. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry and process intensification, can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfone derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes, such as catalysis and materials science.
作用机制
The mechanism of action of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanyl groups may participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)carbamate
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)thiourea
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)amide
Uniqueness
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
828919-82-0 |
|---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(3-hydroxy-3-phenylpropyl)-3-(4-oxo-5-sulfanylpentyl)urea |
InChI |
InChI=1S/C15H22N2O3S/c18-13(11-21)7-4-9-16-15(20)17-10-8-14(19)12-5-2-1-3-6-12/h1-3,5-6,14,19,21H,4,7-11H2,(H2,16,17,20) |
InChI 键 |
DRJIIUODRLIPIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCCCC(=O)CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)


![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)

![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)




![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
